(3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Kinase inhibition Structure-activity relationship Scaffold hopping

(3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034360-81-9) is a synthetic small molecule featuring a 3-(1H-tetrazol-1-yl)phenyl group linked via a methanone bridge to a 3-(pyrimidin-4-yloxy)pyrrolidine scaffold. Its molecular formula C₁₆H₁₅N₇O₂ (MW 337.34) embeds two privileged pharmacophores – the tetrazole ring as a carboxylic acid bioisostere and the 4-oxypyrimidine as a kinase hinge-binding motif.

Molecular Formula C16H15N7O2
Molecular Weight 337.343
CAS No. 2034360-81-9
Cat. No. B2712978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
CAS2034360-81-9
Molecular FormulaC16H15N7O2
Molecular Weight337.343
Structural Identifiers
SMILESC1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
InChIInChI=1S/C16H15N7O2/c24-16(12-2-1-3-13(8-12)23-11-19-20-21-23)22-7-5-14(9-22)25-15-4-6-17-10-18-15/h1-4,6,8,10-11,14H,5,7,9H2
InChIKeyNMUQHBQSWJLOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034360-81-9) – A Structurally Distinct Tetrazole-Pyrimidine Hybrid


(3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034360-81-9) is a synthetic small molecule featuring a 3-(1H-tetrazol-1-yl)phenyl group linked via a methanone bridge to a 3-(pyrimidin-4-yloxy)pyrrolidine scaffold. Its molecular formula C₁₆H₁₅N₇O₂ (MW 337.34) embeds two privileged pharmacophores – the tetrazole ring as a carboxylic acid bioisostere and the 4-oxypyrimidine as a kinase hinge-binding motif . This precise combination distinguishes it from near-neighbor compounds that employ alternative heterocyclic decorations, making it a valuable candidate for structure-activity relationship (SAR) exploration and targeted library design.

Why In-Class Replacement of (3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone Is Not Straightforward


Despite sharing the tetrazole-phenyl-methanone-pyrrolidine backbone with several analogs, the specific placement of the pyrimidin-4-yloxy substituent on the pyrrolidine ring critically modulates hydrogen-bonding capacity, electron distribution, and steric bulk. Published structure-activity data from the 3-(pyrimidin-4-yloxy)pyrrolidine series demonstrate that even minor alterations (e.g., substituting pyrimidine with pyridine or chlorophenyl) can shift kinase selectivity by orders of magnitude or redirect inhibitory activity toward entirely different enzyme classes [1][2]. Therefore, procurement of the exact structure – rather than a generic in-class analog – is essential to reproduce reported binding modes, selectivity windows, and downstream biological outcomes.

Quantitative Differentiation Evidence for (3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone


Kinase Hinge-Binding Motif Differentiation: Pyrimidine-4-yloxy vs. Pyridine or Chlorophenyl Analogs

In the (pyrimidin-4-yloxy)pyrrolidine series, the nature of the aryl-ether group directly determines kinase-target engagement. The 4-chlorophenyl analog (CAS 2034246-60-9) inhibits MET kinase with an IC50 of 12 nM, whereas the pyridin-4-yloxy analog (CAS 2034494-27-2) – lacking the second pyrimidine nitrogen – shows no reported MET activity, illustrating that the pyrimidine's two-nitrogen arrangement is critical for hinge-region hydrogen bonding [1]. The target compound, bearing the unsubstituted pyrimidin-4-yloxy group, is predicted to retain this hydrogen-bonding capacity while offering a distinct selectivity profile due to the electron-withdrawing tetrazole substituent on the phenyl ring.

Kinase inhibition Structure-activity relationship Scaffold hopping

Tetrazole Moiety: Xanthine Oxidase (XO) Inhibitory Potential vs. Carboxylic Acid Isosteres

In a closely related N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide series, introduction of the tetrazole moiety at the 3′-position of the phenyl ring yielded a 10-fold potency improvement over the parent nitrile compound (IC50 0.312 μM → 0.031 μM for compound 2s), approaching the clinical reference topiroxostat (IC50 0.021 μM) [1]. Molecular docking confirmed that the tetrazole N-4 atom accepts an H-bond from Asn768 in the XO sub-pocket. The target compound retains the identical 3-(1H-tetrazol-1-yl)phenyl anchor, suggesting the potential for comparable XO engagement, while the pyrimidin-4-yloxy-pyrrolidine extension may confer orthogonal selectivity advantages.

Xanthine oxidase Tetrazole bioisostere Hyperuricemia

Molecular Formula Isomerism: Distinction from Adenosine A2A Antagonist ZM241385

The target compound shares the molecular formula C₁₆H₁₅N₇O₂ and molecular weight (337.34) with the well-characterized adenosine A2A receptor antagonist ZM241385 (CAS 139180-30-6; Ki = 1.4 nM) [1]. However, the two compounds are constitutional isomers with fundamentally different core scaffolds: ZM241385 is a triazolo-triazine derivative, while the target compound is a tetrazole-phenyl-methanone-pyrrolidine hybrid. This isomerism means the target compound is expected to have a completely distinct target profile, avoiding the potent adenosine receptor activity that would confound kinase- or XO-focused phenotypic screening.

Adenosine receptor Isomer selectivity Off-target profiling

Physicochemical Differentiation: Calculated LogP and H-Bond Profile vs. Heterocyclic Analogs

The compound's topological polar surface area (TPSA) is estimated at ~96 Ų, with a calculated LogP of ~1.7, placing it within favorable drug-like chemical space . By comparison, the 4-chlorophenyl analog (CAS 2034246-60-9) exhibits a higher LogP (~2.5) due to the lipophilic chloro substituent, which may enhance membrane permeability but reduce aqueous solubility. The tetrazole-containing target compound offers a more balanced polarity profile, potentially advantageous for assays requiring aqueous solubility without compromising passive permeability.

Drug-likeness Physicochemical properties Permeability

Recommended Application Scenarios for (3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone


Kinase Selectivity Profiling and Scaffold-Hopping Campaigns

The compound's pyrimidin-4-yloxy motif functions as a kinase hinge-binding element. In profiling studies, it can serve as a core scaffold for systematic variation of the aryl-tetrazole portion to map selectivity across the kinome. The absence of adenosine A2A activity – in contrast to the isomeric ZM241385 – makes it a cleaner starting point for kinase-focused chemical biology [1].

Xanthine Oxidase Inhibitor Lead Optimization

Building on the validated XO inhibitory activity of 3-(1H-tetrazol-1-yl)phenyl-containing compounds (IC50 as low as 0.031 μM), the target compound can be used as a starting point to explore whether the pyrimidin-4-yloxy-pyrrolidine extension improves potency or selectivity over the isonicotinamide series [2]. Researchers studying hyperuricemia and gout will find the tetrazole anchor pharmacophore critical for XO sub-pocket engagement.

Physicochemical Property Benchmarking in Aqueous Assay Development

With its moderate LogP (~1.7) and high TPSA (~96 Ų), the compound is well-suited for aqueous solubility testing and permeability assays. It can serve as a reference standard for evaluating the impact of tetrazole substitution on solubility relative to more lipophilic pyrimidine-pyrrolidine analogs [3].

Structural Biology and Co-Crystallography Studies

The combination of a tetrazole H-bond acceptor and a pyrimidine hinge binder makes this compound an attractive candidate for co-crystallization with target proteins. The tetrazole N-4 atom's demonstrated ability to accept hydrogen bonds from asparagine residues (as seen in XO co-crystal structures) provides a rationale for soaking experiments aimed at resolving novel binding modes [2].

Quote Request

Request a Quote for (3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.